Griseochelin

ionophore carboxylic acid antibiotic cation binding

Griseochelin is a carboxylic acid polyether ionophore with a defined 2:1 (ionophore:cation) binding stoichiometry for alkaline-earth metals, enabling precise divalent cation transport studies. Its potent anti-C. perfringens activity (MIC 0.5 µg/mL) and salt forms with anti-coccidioidal and antiviral activities offer differentiated research tools unavailable with generic ionophores. Secure high-purity (≥98%) material for targeted Gram-positive antibacterial, coccidioidomycosis, and viral mechanism-of-action investigations.

Molecular Formula C33H60O7
Molecular Weight 568.8 g/mol
CAS No. 91920-88-6
Cat. No. B1237565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseochelin
CAS91920-88-6
Synonymsantibiotic M144255
griseochelin
M 144255
M-144255
zincophorin
Molecular FormulaC33H60O7
Molecular Weight568.8 g/mol
Structural Identifiers
SMILESCCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O
InChIInChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+
InChIKeyXMCIULDTDFJACK-YADMGGFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Griseochelin CAS 91920-88-6: Carboxylic Acid Ionophore Antibiotic from Streptomyces griseus


Griseochelin (CAS 91920-88-6, synonym Zincophorin) is a carboxylic acid polyether ionophore antibiotic first isolated from an asporogenous strain of Streptomyces griseus ZIMET 43681 [1]. The compound (C33H60O7, MW 568.83) exhibits antibacterial activity against Gram-positive bacteria and demonstrates specific ion-binding properties, forming water-insoluble salts with mono- and divalent cations and binding alkaline-earth metal ions in a defined 2:1 (X2M) stoichiometry [1]. Its derivatives, including the ammonium salt, sodium salt, and methyl ester, expand the compound's biological profile to include anti-coccidioidal and antiviral activities, respectively [2].

Griseochelin vs. Generic Ionophores: Why Substitution Risk is Quantifiable


Within the carboxylic acid ionophore class, compounds such as monensin, lasalocid, and salinomycin exhibit varying cation selectivities and stoichiometries. Griseochelin differentiates itself through a structurally defined 2:1 (ionophore:cation) binding stoichiometry for alkaline-earth metal ions [1] and a distinct Gram-positive antibacterial spectrum that includes high potency against Clostridium perfringens (MIC 0.5 µg/mL) . Additionally, its salt forms (ammonium and sodium) introduce anti-coccidioidal activity not inherent to the free acid , while the methyl ester derivative uniquely confers antiviral activity against enveloped RNA and DNA viruses [2]. These specific, quantifiable properties preclude simple substitution with generic polyether ionophores and demand product-specific procurement for applications targeting these differentiated attributes.

Griseochelin Quantitative Differentiation Evidence: Comparative Data vs. Analogues


Ion Binding Stoichiometry: Griseochelin vs. Lasalocid A and Monensin

Griseochelin binds alkaline-earth metal ions specifically in a 2:1 (ionophore:cation) stoichiometry [1]. This is directly comparable to the 2:1 stoichiometry reported for lasalocid A in dimyristoylphosphatidylcholine vesicles [2], but contrasts with monensin, which typically forms 1:1 complexes with monovalent cations such as Na+ [3]. The defined 2:1 binding mode of griseochelin for alkaline-earth metals provides a structurally characterized, predictable complexation behavior distinct from monovalent-selective ionophores.

ionophore carboxylic acid antibiotic cation binding

Antibacterial Potency: Griseochelin MIC Against Clostridium perfringens

Griseochelin exhibits high antibacterial potency against Clostridium perfringens with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL . This value indicates significant susceptibility at low concentrations. While comparative MIC data for other carboxylic acid ionophores against the same strain are not available in the same study, the activity of griseochelin against Gram-positive bacteria is well-documented [1]. The compound's specific activity profile includes both Gram-positive and Gram-negative effects, with particular efficacy noted for Clostridium perfringens.

antibacterial Gram-positive MIC

Salt Form Differentiation: Anti-Coccidioidal Activity of Ammonium and Sodium Salts

The ammonium salt and sodium salt of griseochelin exhibit inhibitory effects on Coccidioides, whereas the free acid form does not . This represents a clear functional differentiation between salt forms of the same parent compound. The anti-coccidioidal activity is a salt-specific property, expanding the potential applications of griseochelin derivatives in antifungal research.

antifungal Coccidioides salt forms

Antiviral Activity of Griseochelin Methyl Ester: Quantitative Plaque Reduction

The methyl ester of griseochelin demonstrates antiviral activity against enveloped RNA and DNA viruses. At concentrations of 15-125 µg/mL, it inhibited virus-induced cytopathic effects and caused over 90% plaque reduction for influenzavirus A/WSN, vesicular stomatitis virus, vaccinia virus, and herpes simplex virus type 1 [1]. This antiviral activity is not exhibited by the parent griseochelin free acid, representing a derivative-specific functional expansion.

antiviral methyl ester derivative influenza

Synthetic Accessibility: Griseochelin Total Synthesis in 19 Linear Steps

A total synthesis route for griseochelin (zincophorin) has been established, requiring 19 linear steps to construct the molecule with 17 stereogenic centers (13 asymmetric) [1]. This synthetic efficiency compares favorably to other complex polyether ionophores, which may require longer synthetic sequences or more challenging stereochemical control. The availability of a defined synthetic route enables access to griseochelin and its analogs for medicinal chemistry programs.

total synthesis ionophore stereochemistry

Structural Confirmation: X-ray Analysis of Zinc-Magnesium Salt Complex

The absolute stereochemistry of griseochelin (zincophorin) was determined by X-ray analysis of its mixed zinc-magnesium salt [1]. This structural confirmation is critical for understanding the compound's ion-binding specificity and for guiding synthetic efforts. While other ionophores such as monensin have also been characterized crystallographically, the zinc-magnesium salt structure of griseochelin provides a unique insight into its high affinity for divalent cations, particularly zinc, which inspired its alternative name.

X-ray crystallography stereochemistry zincophorin

High-Impact Procurement Scenarios for Griseochelin (CAS 91920-88-6)


Divalent Cation Chelation and Ion Transport Studies

Griseochelin's defined 2:1 binding stoichiometry for alkaline-earth metal ions makes it a prime candidate for studying divalent cation transport across biological membranes [1]. Its specificity contrasts with monovalent ionophores like monensin, enabling targeted investigation of calcium, magnesium, and zinc homeostasis in microbial and eukaryotic systems.

Anaerobic Gram-Positive Antibacterial Research

With an MIC of 0.5 µg/mL against Clostridium perfringens, griseochelin serves as a potent tool for investigating anaerobic Gram-positive pathogens [1]. Its activity profile, distinct from broader-spectrum antibiotics, allows for focused studies on clostridial infections and gut microbiome modulation.

Antifungal Studies Targeting Coccidioides Species

The ammonium and sodium salts of griseochelin exhibit inhibitory activity against Coccidioides, providing a salt-specific antifungal tool [1]. Researchers investigating coccidioidomycosis or related fungal pathogens can leverage this activity, which is absent in the free acid form.

Antiviral Discovery Using the Methyl Ester Derivative

The methyl ester of griseochelin demonstrates over 90% plaque reduction against influenzavirus A/WSN, vesicular stomatitis virus, vaccinia virus, and herpes simplex virus type 1 at 15-125 µg/mL [1]. This derivative is uniquely suited for antiviral mechanism-of-action studies, particularly those investigating viral capsid protein formation or late-stage replication events.

Technical Documentation Hub

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29 linked technical documents
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